3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride is a chemical compound classified as a mixture of diastereomers. It has garnered attention due to its potential applications in scientific research, particularly in medicinal chemistry. The compound is characterized by its unique structure, which includes a cyclobutane ring substituted with a 2,2-difluoroethyl group and an amine functional group.
3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride falls under the category of amines and is specifically noted for being a hydrochloride salt. Its classification as a mixture of diastereomers indicates that it exists in multiple stereoisomeric forms that are not mirror images of each other.
The synthesis of 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride typically involves several steps that include the formation of the cyclobutane ring followed by the introduction of the difluoroethyl substituent and amine functionality.
The molecular structure of 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride features:
Key structural data includes:
The compound can participate in various chemical reactions typical for amines and substituted cycloalkanes. Potential reactions include:
The reactivity profile is influenced by both the cyclobutane framework and the electron-withdrawing effects of the difluoroethyl group, which may enhance electrophilic attack at certain positions on the molecule.
While specific mechanisms of action for this compound are not extensively documented, its structural characteristics suggest potential interactions with biological targets:
Further studies would be required to elucidate its precise mechanism of action in biological systems, possibly involving in vitro assays to assess its pharmacological properties.
Relevant data includes:
3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride has potential applications in:
The compound's unique properties make it a candidate for further exploration in drug development and other scientific applications.
The core structure of 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride integrates a strained cyclobutane ring with a β,β-difluoroethyl substituent at the C3 position and an amine group at C1, protonated as a hydrochloride salt for stability. The compound exists as a mixture of diastereomers due to the presence of two chiral centers: C1 (amine-bearing carbon) and C3 (difluoroethyl-bearing carbon). This generates cis and trans relative configurations across the cyclobutane ring, each exhibiting distinct three-dimensional orientations that critically influence biological interactions and physicochemical behavior. The cyclobutane ring’s inherent puckering distortion further modulates spatial positioning, while the strongly electronegative fluorine atoms induce a polar electrostatic surface and conformational restraint in the difluoroethyl side chain [1] .
Molecular formula: C6H12ClF2N (derived from analogous fluorinated cyclobutylamines in [1] ).Key spectral identifiers:
Table 1: Structural and Physicochemical Properties
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C6H12ClF2N | Confirms elemental composition and molecular weight |
Stereochemistry | Two chiral centers (cis/trans diastereomers) | Impacts receptor binding and pharmacokinetics |
Fluorine Environment | -CH2CF2H group | Enhances metabolic stability and lipophilicity |
pKa (amine) | ~9.5 (estimated) | Influences salt formation and solubility |
LogP (calculated) | ~1.2 | Predicts moderate membrane permeability |
Fluorinated cyclobutane derivatives are increasingly pivotal in drug design due to their synergistic combination of ring strain, conformational restriction, and fluorine-derived bioisosteric effects. The 3-(2,2-difluoroethyl) substituent serves as a metabolically stable bioisostere for ethyl ketones or heterocycles, resisting oxidative metabolism while maintaining similar steric demand. This enhances the compound’s pharmacokinetic profile—particularly plasma half-life and oral bioavailability—compared to non-fluorinated analogs [4] [5]. Cyclobutane’s high ring strain (~110 kJ/mol) also promotes targeted binding interactions via enforced bond angles, which is exploited in protease inhibitors and GPCR-targeted therapeutics.
Recent patents highlight fluorinated cyclobutylamines as key intermediates in CNS-active compounds, leveraging their ability to cross the blood-brain barrier (BBB). The dipole moment introduced by the difluoroethyl group (~2.3 D) enhances membrane permeability without excessive lipophilicity, striking an optimal balance for CNS penetration [4]. Furthermore, the C-F bond’s stability toward hydrolysis and oxidation makes this scaffold suitable for prodrug strategies, as evidenced by its incorporation in compounds targeting neurodegenerative pathways [4] [8].
Table 2: Comparative Advantages of Fluorinated Cyclobutylamines in Drug Design
Property | Fluorinated Analogs | Non-Fluorinated Analogs | Biological Impact |
---|---|---|---|
Metabolic Stability | High (resists CYP450 oxidation) | Moderate to low | Extended half-life, reduced metabolite toxicity |
Lipophilicity (LogD) | Optimized (~1.0–1.5) | Variable (often higher) | Enhanced BBB penetration & solubility |
Stereochemical Options | Diastereomers with distinct bioactivity | Fewer chiral centers | Tunable selectivity for biological targets |
Dipole Moment | Increased (2.0–2.5 D) | ~1.0–1.5 D | Improved protein binding via electrostatic complementarity |
The diastereomeric nature of 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride complicates its synthesis, purification, and characterization. Synthetic challenges arise from similar reaction kinetics between diastereomers during nucleophilic substitution or reductive amination, often yielding mixtures with variable cis:trans ratios (typically 40:60 to 60:40) [5]. Enzymatic resolution using engineered transaminases shows promise but requires optimization for this specific substrate [5]. Chromatographic separation remains resource-intensive, demanding chiral stationary phases (e.g., polysaccharide-derived columns) or supercritical fluid chromatography (SFC), with resolution factors (Rs) often <1.5 due to structural similarity [7].
Analytical differentiation relies on advanced spectroscopic techniques:
Table 3: Analytical Techniques for Diastereomer Characterization
Technique | Detection Limit | Key Parameters for Differentiation | Limitations |
---|---|---|---|
Chiral HPLC | 0.1% impurity | Retention time differences (ΔtR = 0.5–2 min) | Requires expensive chiral columns |
19F NMR | 5 mol% per diastereomer | Chemical shift disparities (Δδ = 0.2–0.5 ppm) | Overlap in complex mixtures |
Mass Spectrometry | 0.01% (with LC coupling) | Identical m/z; relies on fragmentation patterns | Limited stereochemical specificity |
Computational Modeling | N/A | Predicts relative stability and NMR shifts | Accuracy depends on force field |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8